molecular formula C12H14O3 B055847 Methyl 2-(hydroxy(p-tolyl)methyl)acrylate CAS No. 115240-91-0

Methyl 2-(hydroxy(p-tolyl)methyl)acrylate

Cat. No. B055847
CAS RN: 115240-91-0
M. Wt: 206.24 g/mol
InChI Key: HCEAAUGYFOIOEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(hydroxy(p-tolyl)methyl)acrylate, also known as MHPMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. MHPMA is a derivative of acrylic acid and is synthesized using a specific method that involves the reaction of p-tolualdehyde and methyl acrylate.

Scientific Research Applications

Methyl 2-(hydroxy(p-tolyl)methyl)acrylate has various potential applications in scientific research, including its use as a monomer in the synthesis of polymers, as a starting material for the preparation of pharmaceuticals, and as a reagent in organic synthesis. Methyl 2-(hydroxy(p-tolyl)methyl)acrylate can also be used as a ligand in coordination chemistry, where it can form complexes with metal ions. Additionally, Methyl 2-(hydroxy(p-tolyl)methyl)acrylate has been studied for its potential use in the development of drug delivery systems and as a precursor for the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of Methyl 2-(hydroxy(p-tolyl)methyl)acrylate is not fully understood, but it is believed to act as a reactive intermediate in various chemical reactions. Methyl 2-(hydroxy(p-tolyl)methyl)acrylate can undergo polymerization reactions to form polymers, which can have various properties such as elasticity, strength, and thermal stability. Methyl 2-(hydroxy(p-tolyl)methyl)acrylate can also undergo reactions with other compounds to form new chemical compounds, which can have potential applications in various fields.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 2-(hydroxy(p-tolyl)methyl)acrylate have not been extensively studied. However, it is known that Methyl 2-(hydroxy(p-tolyl)methyl)acrylate can cause irritation to the skin, eyes, and respiratory tract if it is inhaled or comes into contact with these areas. Methyl 2-(hydroxy(p-tolyl)methyl)acrylate is also a potential allergen and can cause allergic reactions in sensitive individuals.

Advantages and Limitations for Lab Experiments

Methyl 2-(hydroxy(p-tolyl)methyl)acrylate has several advantages for use in lab experiments, including its high purity, stability, and ease of handling. Methyl 2-(hydroxy(p-tolyl)methyl)acrylate can also be easily synthesized using a simple and straightforward method. However, one limitation of using Methyl 2-(hydroxy(p-tolyl)methyl)acrylate in lab experiments is its potential toxicity and irritancy, which requires careful handling and disposal procedures.

Future Directions

There are several future directions for the research and development of Methyl 2-(hydroxy(p-tolyl)methyl)acrylate. One potential direction is the synthesis of new Methyl 2-(hydroxy(p-tolyl)methyl)acrylate derivatives with improved properties for use in various applications such as drug delivery and materials science. Another direction is the study of the mechanism of action of Methyl 2-(hydroxy(p-tolyl)methyl)acrylate and its potential applications in various chemical reactions. Additionally, the development of new methods for the synthesis and purification of Methyl 2-(hydroxy(p-tolyl)methyl)acrylate could lead to improved efficiency and cost-effectiveness in its use.

Synthesis Methods

The synthesis of Methyl 2-(hydroxy(p-tolyl)methyl)acrylate involves the reaction of p-tolualdehyde and methyl acrylate in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds through a condensation reaction, where the aldehyde group of p-tolualdehyde reacts with the carbonyl group of methyl acrylate to form a carbon-carbon double bond. The resulting product is Methyl 2-(hydroxy(p-tolyl)methyl)acrylate, which can be purified and isolated using various methods such as distillation, recrystallization, or chromatography.

properties

CAS RN

115240-91-0

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 2-[hydroxy-(4-methylphenyl)methyl]prop-2-enoate

InChI

InChI=1S/C12H14O3/c1-8-4-6-10(7-5-8)11(13)9(2)12(14)15-3/h4-7,11,13H,2H2,1,3H3

InChI Key

HCEAAUGYFOIOEH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(C(=C)C(=O)OC)O

Canonical SMILES

CC1=CC=C(C=C1)C(C(=C)C(=O)OC)O

synonyms

2-(HYDROXY-P-TOLYL-METHYL)-ACRYLIC ACID METHYL ESTER

Origin of Product

United States

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